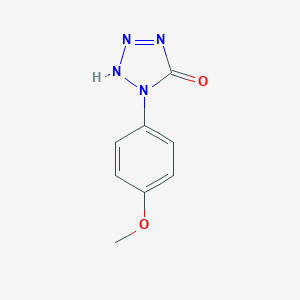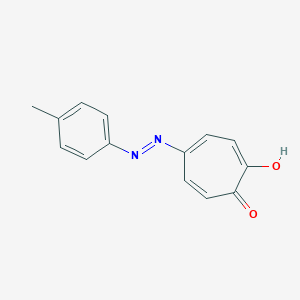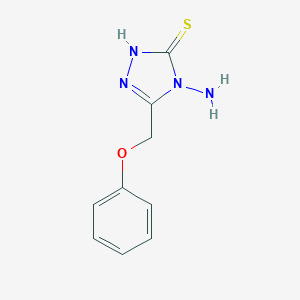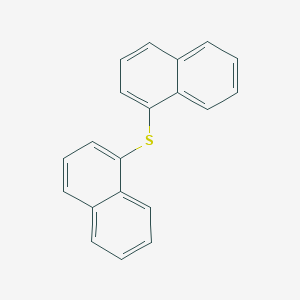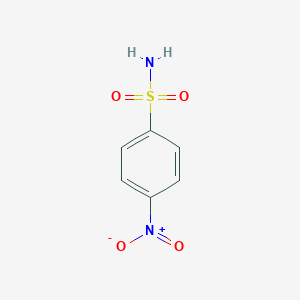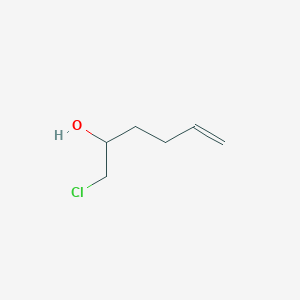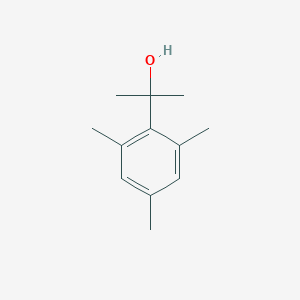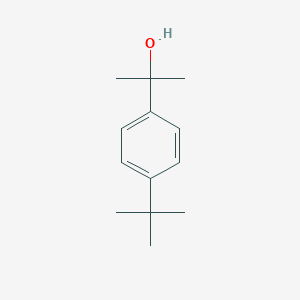
2-(4-Tert-butylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)propan-2-ol, commonly known as tert-butylphenylpropanol, is a chemical compound with the molecular formula C14H22O. It is a white crystalline solid that is widely used in scientific research for its unique properties. The compound is synthesized through a complex process that involves several steps and is used in various industries, including pharmaceuticals, agrochemicals, and cosmetics.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)propan-2-ol is not fully understood. However, studies have shown that the compound can inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
2-(4-Tert-butylphenyl)propan-2-ol has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which suggests that it may have therapeutic potential for the treatment of inflammatory diseases. It has also been shown to have antiviral activity, which could be useful in the development of new antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Tert-butylphenyl)propan-2-ol in lab experiments is its unique properties. The compound exhibits anti-inflammatory, antioxidant, and antiviral properties, which make it a valuable tool for studying these biological processes. However, one of the limitations of using the compound is its toxicity. High doses of the compound can be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-Tert-butylphenyl)propan-2-ol. One direction is to further investigate its mechanism of action. Understanding how the compound works at the molecular level could provide insights into its therapeutic potential. Another direction is to explore its potential as a drug candidate. The compound's anti-inflammatory, antioxidant, and antiviral properties make it a promising candidate for the development of new drugs. Finally, future research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-(4-Tert-butylphenyl)propan-2-ol involves several steps. The first step is the condensation of p-tert-butylphenol with acetone, which results in the formation of 4-(1,1-dimethylethyl)phenol. This intermediate is then reduced using sodium borohydride to yield the final product, 2-(4-Tert-butylphenyl)propan-2-ol. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
2-(4-Tert-butylphenyl)propan-2-ol has several applications in scientific research. One of the most significant applications is in the field of drug discovery. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. It has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
properties
CAS RN |
23853-82-9 |
|---|---|
Product Name |
2-(4-Tert-butylphenyl)propan-2-ol |
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9,14H,1-5H3 |
InChI Key |
NZOYROYEQWWFIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
Other CAS RN |
23853-82-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
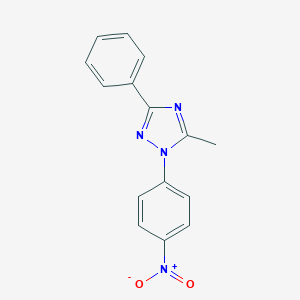
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)

